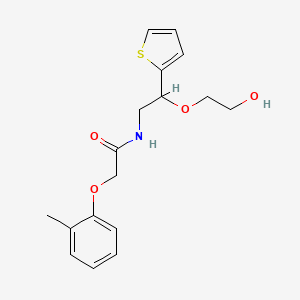
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C17H21NO4S and its molecular weight is 335.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic compound that exhibits significant biological activity due to its unique structural features. The compound integrates a hydroxyethoxy group, a thiophene ring, and an o-tolyloxy acetamide moiety, indicating potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : C_{15}H_{19}N_{1}O_{3}S
- Molecular Weight : 295.38 g/mol
Structural Features
| Feature | Description |
|---|---|
| Hydroxyethoxy Group | Enhances solubility and potential interactions with biological targets |
| Thiophene Ring | Contributes to electronic properties and biological activity |
| O-Tolyloxy Acetamide Moiety | Provides additional functionalization for receptor interactions |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling cascades.
- Receptor Interaction : It can bind to cell surface receptors, influencing downstream signaling pathways that are critical in various physiological processes.
- Gene Expression Modulation : Interaction with nucleic acids may affect gene expression and protein synthesis, indicating its potential as a therapeutic agent in diseases characterized by dysregulated gene activity.
1. Enzyme Inhibition Studies
Research has demonstrated that compounds structurally similar to this compound exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. These studies suggest that the compound could be developed as an anti-inflammatory agent.
2. Antimicrobial Activity
A study investigated the antimicrobial properties of related thiophene derivatives, revealing significant activity against various bacterial strains. The presence of the thiophene ring was linked to enhanced antimicrobial efficacy, suggesting that this compound may also possess similar properties .
3. Cytotoxicity Assays
Cytotoxicity assays conducted on cancer cell lines showed that compounds with similar structures can induce apoptosis in malignant cells. The mechanism was associated with the modulation of apoptotic pathways, indicating potential applications in cancer therapy.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of COX and LOX enzymes linked to inflammation |
| Antimicrobial Effects | Significant activity against bacterial strains |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas for future investigation include:
- Mechanistic Studies : Detailed studies on the interaction between the compound and specific enzymes or receptors.
- In Vivo Studies : Animal models to assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
Propriétés
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13-5-2-3-6-14(13)22-12-17(20)18-11-15(21-9-8-19)16-7-4-10-23-16/h2-7,10,15,19H,8-9,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTQCRYIVUOHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














